molecular formula C13H16BrNO2 B2560864 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide CAS No. 356562-30-6

5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2560864
CAS No.: 356562-30-6
M. Wt: 298.18
InChI Key: WVZSFVQRCMVHLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:

    Bromination: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amidation: The brominated furan is then reacted with an amine, specifically 2-(cyclohex-1-en-1-yl)ethylamine, under conditions that facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new derivatives with different substituents on the furan ring.

    Oxidation: Formation of oxidized derivatives, such as cyclohexanone.

    Reduction: Formation of reduced derivatives, such as cyclohexane.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the brominated furan ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-bromo-N-[2-(cyclohexen-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSFVQRCMVHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985268
Record name 5-Bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6670-68-4
Record name 5-Bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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